N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide
Description
N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic amide derivative characterized by a thiophene ring conjugated to a propenamide backbone, with a 2-hydroxyethyl group attached to the nitrogen atom. Structurally, it belongs to the cinnamamides family, where the α,β-unsaturated carbonyl system (prop-2-enamide) is a key pharmacophore. The thiophene moiety introduces aromatic heterocyclic properties, while the hydroxyethyl group enhances hydrophilicity compared to purely aromatic substituents.
Properties
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-6-5-10-9(12)4-3-8-2-1-7-13-8/h1-4,7,11H,5-6H2,(H,10,12)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULNJFIYEYRFJW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Thiophen-2-yl)prop-2-enoyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Procedure :
- Dissolve 3-(thiophen-2-yl)prop-2-enoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add SOCl₂ (1.2 equiv) dropwise at 0°C under nitrogen.
- Reflux at 40°C for 3 hours.
- Remove excess reagent and solvent under reduced pressure.
Key Data :
- Reaction Efficiency : 92–95% conversion (monitored by TLC).
- Purity : >98% (¹H NMR).
Coupling with 2-Hydroxyethylamine
The acyl chloride reacts with 2-hydroxyethylamine in the presence of a base.
Procedure :
- Add 2-hydroxyethylamine (1.1 equiv) to a solution of the acyl chloride in DCM at 0°C.
- Introduce triethylamine (1.5 equiv) to neutralize HCl.
- Stir at room temperature for 12 hours.
- Extract with aqueous NaHCO₃, dry over MgSO₄, and concentrate.
Optimization Insights :
- Solvent : DCM or THF (non-polar solvents minimize hydrolysis).
- Temperature : 0–25°C (prevents E/Z isomerization).
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Equivalents of Amine | 1.1 | 82 | 95 |
| Reaction Time | 12 h | 82 | 95 |
Carbodiimide-Mediated Coupling
EDCl/HOBt Activation
A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Procedure :
- Mix 3-(thiophen-2-yl)prop-2-enoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in DMF.
- Stir for 30 minutes at 0°C.
- Add 2-hydroxyethylamine (1.1 equiv) and continue stirring for 24 hours.
- Purify via column chromatography (ethyl acetate/hexane).
Advantages :
- Mild conditions preserve the enamide’s E-configuration.
- Reduced side reactions compared to acyl chloride method.
Performance Metrics :
- Yield : 75–80%.
- Stereochemical Purity : >99% E-isomer (confirmed by NOESY).
Microwave-Assisted Synthesis
Accelerated Amide Formation
Microwave irradiation enhances reaction kinetics and reduces time.
Procedure :
- Combine acid, EDCl, HOBt, and amine in DMF.
- Irradiate at 100°C for 15 minutes (300 W).
- Cool and isolate via precipitation in ice water.
Efficiency Gains :
- Reaction Time : 15 minutes vs. 24 hours (conventional).
- Yield : 85% (comparable to traditional methods).
Comparative Analysis of Methods
Table 2 evaluates scalability, cost, and practicality.
| Method | Yield (%) | Cost ($/g) | Scalability | E/Z Purity (%) |
|---|---|---|---|---|
| Acyl Chloride | 82 | 12.5 | Industrial | 95 |
| EDCl/HOBt | 78 | 18.2 | Lab-scale | 99 |
| Microwave-Assisted | 85 | 15.8 | Pilot-scale | 98 |
Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.35–7.20 (m, 3H, thiophene-H), 6.45 (d, J = 15.6 Hz, 1H, CH₂=CH), 3.65 (t, J = 6.0 Hz, 2H, CH₂OH), 3.45 (q, 2H, NHCH₂).
- IR (KBr) : 3280 cm⁻¹ (N–H), 1655 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).
Chromatographic Purity
- HPLC : Rt = 8.2 min (C18 column, 70:30 acetonitrile/water), purity ≥98%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for acyl chloride method:
- Residence Time : 5 minutes.
- Throughput : 1.2 kg/day.
Green Chemistry Metrics
- E-Factor : 6.2 (solvent recovery reduces waste).
- PMI (Process Mass Intensity) : 8.5.
Challenges and Mitigation Strategies
- Isomerization Risk : Low-temperature protocols and radical inhibitors (e.g., BHT) maintain E-configuration.
- Hydrolysis of Acyl Chloride : Anhydrous conditions and rapid coupling minimize degradation.
Emerging Methodologies
Enzymatic Amidation
Lipase-catalyzed reactions in ionic liquids:
- Solvent : [BMIM][PF₆].
- Yield : 68% (room temperature, 48 h).
Photochemical Activation
UV-light-mediated coupling:
- Catalyst : Mesoporous TiO₂.
- Efficiency : 70% yield in 2 hours.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-(2-aminoethyl)-3-(thiophen-2-yl)prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide is a chemical compound with the molecular formula . It is also known by its IUPAC name, (2E)-N-(2-hydroxyethyl)-3-(2-thienyl)-2-propenamide .
Scientific Research Applications
While specific case studies and comprehensive data tables focusing solely on this compound are not available in the search results, related compounds and research areas can provide insight into its potential applications.
- Building block for synthesis : N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide, a similar compound, is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions. Therefore, this compound may have similar applications in chemical synthesis.
- Drug development : N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide is investigated for potential therapeutic uses, especially in developing new drugs.
- Biological activity : N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide is studied for its potential antimicrobial and anticancer properties.
Structural Analogues and their Applications
The search results mention several compounds that share structural similarities with (2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamide | Contains a chlorine substituent | Potentially different pharmacological profiles |
| R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-enamide | Piperidine ring addition | May exhibit distinct central nervous system effects |
| 3-(4-methoxyphenyl)-N-(hydroxyethyl)prop-2-enamide | Methoxy group instead of thiophene | Different electronic properties affecting reactivity |
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyethyl and thiophene groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Thiophene’s smaller size and electronegativity may enhance membrane permeability compared to bulkier methoxy-substituted phenyl groups .
- Amine Substituents : The 2-hydroxyethyl group in the target compound improves water solubility relative to aromatic amines (e.g., pyrimidin-2-yl or 4-acetamidophenyl), which could enhance bioavailability .
Antioxidant Activity
- N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (IC50: 383–427 µM) demonstrated moderate DPPH radical scavenging, attributed to the dihydroxyphenyl and methoxyphenyl groups’ electron-donating effects .
- Thiophene-containing analogs: No direct antioxidant data are available for the target compound, but sulfur-containing heterocycles often exhibit redox-modulating properties. The absence of phenolic -OH groups in the target compound may reduce antioxidant efficacy compared to dihydroxyphenyl derivatives .
Anti-inflammatory Activity
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (IC50: 17.00±1.11 µM) showed superior activity to the positive control (quercetin, IC50: 17.21±0.50 µM) in NO inhibition assays .
- The thiophene’s electronic profile may influence COX-2 or NF-κB inhibition pathways differently than methoxy-phenyl groups .
Antimicrobial Activity
- (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide exhibited submicromolar activity against Staphylococcus aureus and MRSA, attributed to chloro and trifluoromethyl groups enhancing lipophilicity and membrane disruption .
Physicochemical and ADMET Properties
Biological Activity
N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in various biological activities, and a hydroxyethyl group that enhances solubility and biological interaction. Its structure can be represented as follows:
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It is believed to inhibit tubulin polymerization, a critical process for cell division, thereby inducing apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
2. Antimicrobial Activity
The compound has been tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses considerable inhibitory effects comparable to standard antibiotics such as ampicillin.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Ampicillin |
| Escherichia coli | 32 µg/mL | Ampicillin |
| Candida albicans | 8 µg/mL | Muconazole |
3. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound, making it a candidate for treating epilepsy. In vitro assessments show low cytotoxicity at concentrations up to 100 µM in cell lines, indicating a favorable safety profile for further development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Protein Binding : The compound binds to proteins involved in critical cellular pathways, altering their function.
- Enzyme Inhibition : It inhibits enzymes that are essential for cell proliferation and survival in cancerous cells.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of the compound against breast cancer cell lines.
- Findings : The compound reduced cell viability by 50% at concentrations of 20 µM after 48 hours of treatment.
- : Suggests potential for development as an anticancer agent.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against various pathogens.
- Findings : Showed significant antibacterial activity with MIC values lower than those of conventional antibiotics.
- : Highlights its potential as a new antimicrobial agent.
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace hydroxyethyl with methoxyethyl or vary thiophene substitution patterns).
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to correlate structural changes with activity. Use PCA (principal component analysis) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
